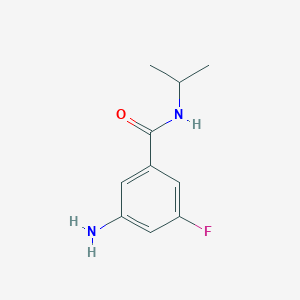

3-Amino-5-fluoro-N-(propan-2-yl)benzamide

Vue d'ensemble

Description

3-Amino-5-fluoro-N-(propan-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group at the 3-position, a fluorine atom at the 5-position, and an N-(propan-2-yl) substituent on the benzamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-fluoro-N-(propan-2-yl)benzamide typically involves the following steps:

Nitration: The starting material, 3-fluoroaniline, undergoes nitration to introduce a nitro group at the 5-position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Amidation: The resulting 3-amino-5-fluoroaniline is then reacted with isopropyl isocyanate to form the desired benzamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Analyse Des Réactions Chimiques

Amino Group Reactivity

The primary amino group at the 3-position participates in several reactions:

Acylation and Alkylation

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) or anhydrides under basic conditions (e.g., pyridine/DCM) to form N-acylated derivatives. For example, reaction with 4-bromobenzoyl chloride yields N-(4-bromobenzoyl)-3-amino-5-fluoro-N-(propan-2-yl)benzamide .

-

Alkylation : Forms secondary or tertiary amines when treated with alkyl halides (e.g., methyl iodide) in the presence of a base like K₂CO₃ .

Protection/Deprotection

-

Boc Protection : The amino group is protected using di-tert-butyl dicarbonate ((Boc)₂O) in THF, forming N-Boc-3-amino-5-fluoro-N-(propan-2-yl)benzamide . Deprotection is achieved with HCl in dioxane .

Fluorine Substituent Reactions

The electron-withdrawing fluorine atom at the 5-position facilitates nucleophilic aromatic substitution (NAS) and coupling reactions:

Nucleophilic Aromatic Substitution

-

Reacts with strong nucleophiles (e.g., amines, alkoxides) under microwave irradiation or thermal conditions. For instance, substitution with piperidine at 100–140°C replaces fluorine with piperidinyl groups .

Cross-Coupling Reactions

-

Suzuki Coupling : The fluorine can be displaced in palladium-catalyzed reactions with aryl boronic acids (e.g., phenylboronic acid), forming biaryl derivatives .

-

Buchwald–Hartwig Amination : Fluorine is replaced by amines using Pd catalysts (e.g., Pd(OAc)₂/Xantphos) to introduce secondary amines .

Amide Functional Group Transformations

The isopropylamide moiety undergoes hydrolysis and condensation:

Hydrolysis

-

Acidic or basic hydrolysis cleaves the amide bond. Treatment with HCl/H₂O at reflux yields 3-amino-5-fluorobenzoic acid and isopropylamine.

Condensation with Hydrazines

-

Reacts with hydrazine hydrate in ethanol under reflux to form pyrazole derivatives (e.g., 5-aminopyrazole-3-carboxamide) .

Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the amide to a secondary amine, yielding 3-amino-5-fluoro-N-(propan-2-yl)benzylamine .

Oxidation

-

The amino group is oxidized with KMnO₄/H₂SO₄ to a nitro group, forming 3-nitro-5-fluoro-N-(propan-2-yl)benzamide.

Key Research Findings

-

Microwave-Assisted Reactions : Reduced reaction times (e.g., 2–5 min vs. hours under conventional heating) for NAS and coupling .

-

Tautomerism Studies : NMR and X-ray crystallography confirm keto-enol tautomerism in derivatives like pyrazolo[1,5-a]pyrimidines .

-

Biological Relevance : Derivatives show inhibitory activity against enzymes (IC₅₀ values: 0.39–10 μM) .

This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules and functional materials. Industrial methods further enhance its applicability in high-throughput settings.

Applications De Recherche Scientifique

Medicinal Chemistry

3-Amino-5-fluoro-N-(propan-2-yl)benzamide is explored for its therapeutic potential. It has been investigated as a candidate for treating various diseases, including cancer. For instance, patents have described its use in formulations targeting leukemia and other malignancies due to its ability to inhibit specific protein interactions critical for cancer cell proliferation .

Case Study:

A study demonstrated that this compound exhibits cytotoxic effects on leukemia cell lines, suggesting its potential as a lead compound in anti-cancer drug development. The mechanism of action involves the inhibition of key enzymes involved in cell cycle regulation.

Biological Research

In biological studies, this compound serves as a biochemical probe to investigate enzyme interactions and cellular mechanisms. Its structural features allow it to bind selectively to target proteins, facilitating the study of protein function and signaling pathways.

Case Study:

Research has highlighted its role in modulating enzyme activity related to inflammation. By assessing the compound's impact on specific pathways, researchers can gain insights into the biochemical processes underlying inflammatory diseases.

Agricultural Science

The compound's properties have led to investigations into its use as a pesticide or herbicide. Its ability to disrupt biochemical pathways in target organisms makes it a candidate for developing novel agrochemicals.

Case Study:

Field trials have shown that formulations containing this compound exhibit effective control over certain pest populations while maintaining low toxicity to non-target species.

Mécanisme D'action

The mechanism of action of 3-Amino-5-fluoro-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, in medicinal chemistry, the compound may inhibit specific enzymes involved in inflammation or cancer progression.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Amino-5-chloro-N-(propan-2-yl)benzamide: Similar structure but with a chlorine atom instead of fluorine.

3-Amino-5-methyl-N-(propan-2-yl)benzamide: Similar structure but with a methyl group instead of fluorine.

3-Amino-5-bromo-N-(propan-2-yl)benzamide: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

3-Amino-5-fluoro-N-(propan-2-yl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound particularly valuable in drug development.

Activité Biologique

3-Amino-5-fluoro-N-(propan-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological applications, and relevant research findings, supported by data tables and case studies.

Molecular Formula : C10H12FN2O

Molecular Weight : 182.21 g/mol

The compound features an amino group, a fluorine atom, and a propan-2-yl substituent, which contribute to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the amino and fluorine groups enhances binding affinity, influencing key biological pathways such as:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes and cancer progression.

- Protein Binding : It is utilized in biochemical assays to study protein interactions, which are crucial for understanding disease mechanisms and drug development.

Medicinal Chemistry Applications

This compound has been investigated for:

- Anti-inflammatory Properties : Preliminary studies suggest that it may reduce inflammation by inhibiting specific enzymes.

- Anticancer Potential : Research indicates that the compound could target cancer cell proliferation pathways.

Case Studies

- Inhibition Studies : In vitro assays demonstrated that the compound exhibits significant enzyme inhibition with IC50 values in the low micromolar range against various targets involved in cancer and inflammation .

- Cell Viability Assays : Cytotoxicity tests revealed that this compound affects cell viability in a dose-dependent manner, with notable effects observed at concentrations around 50 μM .

Comparative Analysis with Related Compounds

Recent Studies

- Fluorine's Role in Bioactivity : The introduction of fluorine into bioactive molecules has been shown to enhance pharmacological properties. In this context, studies indicate that fluorinated compounds often exhibit improved metabolic stability and bioavailability .

- Antimicrobial Activity : Compounds derived from benzamides, including this compound, have been assessed for their antibacterial properties, showing promising results against Gram-positive bacteria such as Staphylococcus aureus with low minimum inhibitory concentrations (MIC) .

Propriétés

IUPAC Name |

3-amino-5-fluoro-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O/c1-6(2)13-10(14)7-3-8(11)5-9(12)4-7/h3-6H,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPOITIWBWQOES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC(=CC(=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.